(Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Description
The compound (Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide features a thieno[3,4-c]pyrazole core substituted with an o-tolyl (2-methylphenyl) group at position 2 and an acrylamide linker bearing a furan-2-yl substituent in the Z-configuration. This structure combines aromatic heterocycles (furan and thieno-pyrazole) with a flexible acrylamide chain, a design common in medicinal chemistry for targeting enzymes or receptors via π-π stacking, hydrogen bonding, and hydrophobic interactions .
Properties
IUPAC Name |
(Z)-3-(furan-2-yl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-5-2-3-7-17(13)22-19(15-11-25-12-16(15)21-22)20-18(23)9-8-14-6-4-10-24-14/h2-10H,11-12H2,1H3,(H,20,23)/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAZVTZNGQOSEV-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a novel synthetic derivative that belongs to the class of thieno[3,4-c]pyrazoles. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound by synthesizing data from various studies and highlighting its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of furan derivatives with thieno[3,4-c]pyrazole intermediates. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thieno[3,4-c]pyrazole derivatives. For instance:
- In vitro Studies : The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were reported in the range of 62.5–100 μg/mL for selected strains .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 62.5 |
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines:
- Cell Lines Tested : The compound demonstrated cytotoxic effects against T-47D (breast cancer) and UACC-257 (melanoma) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| T-47D | 15 |
| UACC-257 | 20 |
Anti-inflammatory Activity
Research indicates that thieno[3,4-c]pyrazole derivatives possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and mediators:
- Cytokine Inhibition : Studies have shown a reduction in TNF-alpha and IL-6 levels in treated models compared to controls.
The biological activities are attributed to the interaction of the compound with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could act on receptors related to cell signaling pathways that regulate apoptosis in cancer cells.
Case Studies
Several case studies have documented the efficacy of thieno[3,4-c]pyrazole derivatives in preclinical models:
- Study on Antimicrobial Efficacy :
- A systematic evaluation demonstrated that derivatives with furan substitutions exhibited enhanced activity against resistant bacterial strains.
- Anticancer Evaluation in Vivo :
- Animal models treated with the compound showed significant tumor reduction compared to untreated controls, supporting its potential as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to (Z)-3-(furan-2-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide exhibit promising anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that specific modifications to the thieno[3,4-c]pyrazole core can enhance cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
2. Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Similar thieno[3,4-c]pyrazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro studies highlighted the effectiveness of these compounds against resistant strains of Staphylococcus aureus and Escherichia coli .
3. Neuroprotective Properties
Emerging research suggests that the compound may possess neuroprotective effects. Thieno[3,4-c]pyrazole derivatives have been linked to reduced oxidative stress and inflammation in neuronal cells, indicating potential for treating neurodegenerative diseases such as Alzheimer's .
Material Science Applications
1. Organic Electronics
this compound can be utilized in organic electronic devices due to its favorable electronic properties. Its incorporation into polymer matrices has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport enhances device performance .
2. Photovoltaic Materials
The compound's furan moiety contributes to light absorption and energy conversion efficiency in photovoltaic materials. Studies indicate that incorporating such compounds into solar cell architectures can improve overall efficiency by optimizing light harvesting .
Agricultural Applications
1. Pesticidal Activity
Research has indicated that thieno[3,4-c]pyrazole derivatives can act as effective pesticides. The compound's structure allows it to interact with specific biological pathways in pests, leading to increased mortality rates in target species such as aphids and whiteflies. Field trials have shown significant reductions in pest populations when treated with formulations containing this compound .
2. Plant Growth Regulation
The compound may also serve as a plant growth regulator. Preliminary studies suggest that it can promote root development and enhance stress resistance in crops under drought conditions, thereby improving yield potential .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The thieno[3,4-c]pyrazole scaffold is highly versatile, with modifications at the aryl (position 2) and acrylamide (position 3) groups significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- In contrast, the o-tolyl group in the target compound provides steric hindrance and moderate electron-donation, which may improve metabolic stability .
- Aromatic Systems : The benzodioxol group () offers a planar, rigid structure conducive to intercalation or stacking with biological targets, while the furan in the target compound introduces a smaller, more polar heterocycle that may enhance solubility .
Physicochemical Properties
Data from analogs () highlight trends:
- Melting Points : Substituents influence melting behavior. For example, a 4-hydroxy-3-methoxyphenyl derivative melts at 192–193°C, while an indol-3-yl analog melts at 249–250°C due to enhanced hydrogen bonding . The target compound’s furan and o-tolyl groups likely result in a melting point between 150–200°C, though experimental confirmation is needed.
- Solubility : Methoxy and benzodioxol groups () increase lipophilicity, whereas the furan’s oxygen atom may improve aqueous solubility .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of complex heterocyclic systems like this compound typically involves multi-step reactions. Key steps include:
- Cyclocondensation : Formation of the thieno[3,4-c]pyrazole core via cyclization reactions under controlled temperature (e.g., 60–80°C) and inert atmospheres .
- Acrylamide Coupling : Use of coupling agents like EDCI/HOBt or DCC to attach the (Z)-3-(furan-2-yl)acrylamide moiety, ensuring stereochemical control by monitoring reaction pH and solvent polarity .
- Optimization : Employ Design of Experiments (DoE) to vary parameters (e.g., catalyst loading, solvent ratios) and identify optimal yields using statistical models .
Q. How can purity and structural integrity be validated during synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) to assess purity (>95%) .
- Spectroscopy : Confirm the (Z)-stereochemistry via -NSC (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity between the furan and acrylamide protons .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular mass (e.g., calculated [M+H] = 422.15; observed ± 0.002 Da) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data. For hygroscopic crystals, employ cryo-cooling (100 K) to prevent decomposition .
- Refinement : Apply SHELXL for small-molecule refinement, using restraints for disordered regions (e.g., o-tolyl group) and incorporating H-atoms via riding models .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and ensure space group correctness .
Q. What strategies mitigate contradictions in reported bioactivity data (e.g., varying IC values)?
- Methodological Answer :
- Standardized Assays : Replicate assays under controlled conditions (e.g., ATP concentration in kinase inhibition studies) to minimize variability .
- Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) and apply ANOVA to assess significance of observed differences .
- Meta-Analysis : Aggregate datasets from multiple studies using tools like RevMan, adjusting for batch effects and solvent artifacts (e.g., DMSO interference) .
Q. How can reaction mechanisms (e.g., acrylamide coupling) be elucidated experimentally?
- Methodological Answer :
- Isotopic Labeling : Incorporate -labeled acrylamide to track bonding via -NMR, identifying intermediates .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH and temperature, deriving activation energy via Arrhenius plots .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to simulate transition states and validate experimental observations .
Q. What advanced techniques confirm the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 2 hours), quench with acetonitrile, and quantify parent compound loss using a calibration curve .
- Microsomal Metabolism : Use liver microsomes (e.g., human CYP3A4) to identify phase I metabolites and assess metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
